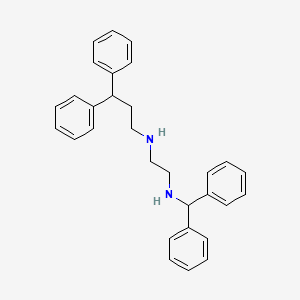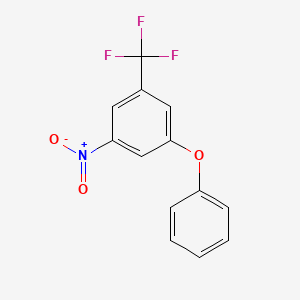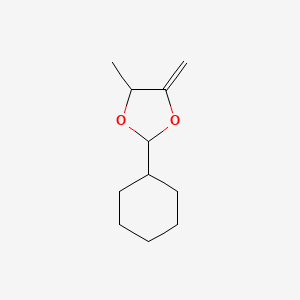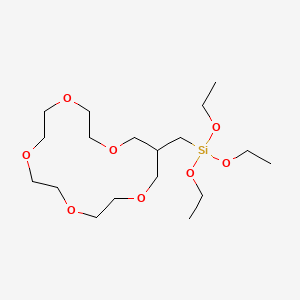![molecular formula C20H39NO4 B12573990 (2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid CAS No. 477587-21-6](/img/structure/B12573990.png)
(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S)-2-[[(3S)-3-hidroxitetradecanoil]amino]-4-metilpentanoico es un compuesto orgánico complejo con aplicaciones significativas en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo hidroxitetradecanoil y una parte de ácido metilpentanoico. Su estereoquímica específica, denotada por las configuraciones (2S) y (3S), juega un papel crucial en su comportamiento químico y actividad biológica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del ácido (2S)-2-[[(3S)-3-hidroxitetradecanoil]amino]-4-metilpentanoico generalmente involucra múltiples pasos, incluida la protección y desprotección de grupos funcionales, así como la formación de enlaces amida. Un enfoque común es el uso de sistemas de microreactores de flujo, que ofrecen un método más eficiente y sostenible en comparación con los procesos por lotes tradicionales . Estos sistemas permiten un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final.
Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede involucrar el uso de reactores a gran escala y procesos de flujo continuo. El uso de la síntesis asimétrica enzimática también es una estrategia prometedora, ya que permite la producción de aminoácidos ópticamente puros con alta enantioselectividad . Este método involucra el uso de enzimas específicas para catalizar la formación de los estereoisómeros deseados.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido (2S)-2-[[(3S)-3-hidroxitetradecanoil]amino]-4-metilpentanoico puede sufrir varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones a menudo se facilitan por la presencia de grupos funcionales específicos dentro de la molécula.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de este compuesto incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución pueden implicar el uso de nucleófilos como aminas o alcoholes en condiciones básicas.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del enlace amida puede producir una amina.
Aplicaciones Científicas De Investigación
El ácido (2S)-2-[[(3S)-3-hidroxitetradecanoil]amino]-4-metilpentanoico tiene una amplia gama de aplicaciones en la investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. En biología, sirve como compuesto modelo para estudiar reacciones catalizadas por enzimas e interacciones proteína-ligando. Además, este compuesto se utiliza en la producción industrial de productos químicos y materiales especiales .
Mecanismo De Acción
El mecanismo de acción del ácido (2S)-2-[[(3S)-3-hidroxitetradecanoil]amino]-4-metilpentanoico involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo hidroxitetradecanoil puede formar enlaces de hidrógeno e interacciones hidrofóbicas con proteínas diana, mientras que la parte de ácido metilpentanoico puede participar en interacciones iónicas. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares al ácido (2S)-2-[[(3S)-3-hidroxitetradecanoil]amino]-4-metilpentanoico incluyen otros derivados de aminoácidos y amidas de ácidos grasos. Algunos ejemplos son el ácido (2S)-2-[[(3S)-3-hidroxidecanoil]amino]-4-metilpentanoico y el ácido (2S)-2-[[(3S)-3-hidroxioctadecanoil]amino]-4-metilpentanoico.
Singularidad: Lo que distingue al ácido (2S)-2-[[(3S)-3-hidroxitetradecanoil]amino]-4-metilpentanoico de compuestos similares es su combinación específica de grupos funcionales y estereoquímica. Esta estructura única confiere propiedades químicas y actividades biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Número CAS |
477587-21-6 |
|---|---|
Fórmula molecular |
C20H39NO4 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H39NO4/c1-4-5-6-7-8-9-10-11-12-13-17(22)15-19(23)21-18(20(24)25)14-16(2)3/h16-18,22H,4-15H2,1-3H3,(H,21,23)(H,24,25)/t17-,18-/m0/s1 |
Clave InChI |
FJIUDIXPUBAXLU-ROUUACIJSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@@H](CC(=O)N[C@@H](CC(C)C)C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)


![N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573943.png)

![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)

![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)

![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)
